molecular formula C7H9NO2S B155108 3-Methylbenzenesulfonamide CAS No. 1899-94-1

3-Methylbenzenesulfonamide

Cat. No.: B155108
CAS No.: 1899-94-1
M. Wt: 171.22 g/mol
InChI Key: NVZINPVISUVPHW-UHFFFAOYSA-N
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Description

3-Methylbenzenesulfonamide, also known as 4-methylbenzenesulfonamide, is an organic compound with the molecular formula C7H9NO2S. It is a derivative of benzenesulfonamide where a methyl group is attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylbenzenesulfonamide can be synthesized through several methods. One common method involves the reaction of toluene with chlorosulfonic acid to produce 4-methylbenzenesulfonyl chloride, which is then treated with ammonia to yield this compound . The reaction conditions typically involve maintaining a controlled temperature and using a solvent such as dichloromethane.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification using activated carbon to remove impurities .

Chemical Reactions Analysis

Types of Reactions: 3-Methylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids under specific conditions.

    Reduction Reactions: It can be reduced to form corresponding amines.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted benzenesulfonamides.

    Oxidation Reactions: Major products are sulfonic acids.

    Reduction Reactions: The primary products are amines.

Scientific Research Applications

Antimicrobial Activity

3-Methylbenzenesulfonamide exhibits significant antimicrobial properties. It functions by inhibiting the enzyme dihydropteroate synthase , crucial for folic acid synthesis in bacteria. This inhibition prevents bacterial growth, making it a potential candidate for developing new antibacterial agents.

CompoundActivityMechanism
This compoundAntibacterialInhibition of folic acid synthesis

Anticancer Research

Research indicates that this compound may induce apoptosis in cancer cells. Studies have shown its effectiveness against certain cancer cell lines, suggesting its potential use in cancer therapy.

  • Case Study : A study demonstrated that derivatives of sulfonamides could inhibit carbonic anhydrase IX (CA IX), leading to apoptosis in MDA-MB-231 breast cancer cells with significant increases in annexin V-FITC percent, indicating enhanced cell death rates compared to controls .

Sulfonamides like this compound are being investigated for their anti-inflammatory properties. They may inhibit enzymes involved in inflammatory pathways, providing therapeutic benefits in conditions such as arthritis.

Biological ActivityTarget EnzymeEffect
Anti-inflammatoryVarious enzymesReduced inflammation markers

Industrial Applications

In industrial settings, this compound serves as an intermediate in the synthesis of specialty chemicals and materials. Its unique properties allow it to enhance the performance of polymers and other materials.

Material Science

The compound is utilized in developing advanced materials due to its functional groups that can modify material properties.

Chemical Processes

It acts as a catalyst or additive in various chemical processes, enhancing reaction rates and yields.

Mechanism of Action

The mechanism of action of 3-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of carbonic anhydrase enzymes, which play a crucial role in various physiological processes. By inhibiting these enzymes, the compound can affect processes such as fluid secretion, bone resorption, and pH regulation . The pathways involved include the inhibition of enzyme activity and subsequent disruption of metabolic processes.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to inhibit carbonic anhydrase enzymes with high selectivity makes it valuable in medicinal chemistry .

Biological Activity

3-Methylbenzenesulfonamide, also known as m-toluenesulfonamide, is a sulfonamide compound with notable biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data tables.

This compound is characterized by the presence of a methyl group on the benzene ring, enhancing its solubility and reactivity. The synthesis typically involves the reaction of toluene with sulfonyl chlorides in the presence of bases. The general reaction can be represented as follows:

C6H5CH3+R SO2ClC6H4(CH3)SO2R+HCl\text{C}_6\text{H}_5\text{CH}_3+\text{R SO}_2\text{Cl}\rightarrow \text{C}_6\text{H}_4(\text{CH}_3)\text{SO}_2\text{R}+\text{HCl}

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. For instance, a study reported that related compounds exhibited significant inhibitory effects on various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and breast cancer (MCF-7) cells. The most active derivatives showed IC50 values ranging from 1.52 to 6.31 μM, indicating potent anticancer activity .

Table 1: Anticancer Activity of Sulfonamide Derivatives

CompoundCell LineIC50 (μM)Selectivity Ratio
4eMDA-MB-2311.525.5
4gMCF-76.3117.5
4hMCF-10AN/AN/A

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. A study found that related compounds exhibited significant antibacterial activity against various strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 6.45 to 6.72 mg/mL .

Table 2: Antimicrobial Activity of Sulfonamide Derivatives

CompoundBacterial StrainMIC (mg/mL)
4dE. coli6.72
4hS. aureus6.63
4aMixed Strains6.45 - 6.67

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, sulfonamides like this compound have demonstrated anti-inflammatory properties. In vivo studies indicated that certain derivatives significantly inhibited carrageenan-induced paw edema in rats, showcasing their potential as anti-inflammatory agents .

Case Study: Anticancer Screening

In a recent screening of novel heteroaryl N-benzyl sulfonamides, several compounds were identified as hits against H293 cancer cells using a CellTiter-Glo assay. The results indicated that the presence of sulfonamide moieties significantly enhanced cytotoxicity compared to controls .

Case Study: Antimicrobial Efficacy

Another study evaluated the antimicrobial effects of various benzenesulfonamides against clinical isolates of E. coli and S. aureus. The findings revealed that specific substitutions on the benzene ring could enhance antibacterial efficacy, providing insights into structure-activity relationships .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Methylbenzenesulfonamide derivatives in academic research?

  • Methodology : The synthesis often involves sulfonylation of methyl-substituted aniline intermediates. For example, coupling reactions using carbodiimide-based reagents (e.g., EDC/HOBt) are effective for forming sulfonamide bonds. Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical for yield improvement. Derivatives like N-((3s,5s,7s)-Adamantan-1-yl)-3-methylbenzenesulfonamide have been synthesized via sequential amidation and sulfonylation steps, achieving yields up to 84% .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

  • Methodology : Use a combination of 1H^1H-NMR and 13C^{13}C-NMR to confirm substituent positions and sulfonamide bond formation. For example, 1H^1H-NMR signals at δ 7.58–7.62 (aromatic protons) and δ 2.39 (methyl group) are diagnostic for 3-methyl substitution . Mass spectrometry (ESI-MS) and IR spectroscopy further validate molecular weight and functional groups.

Q. What analytical methods are used to determine the purity of 3-Methylbenzenetrisulfonamide compounds?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection is standard for assessing purity (>98%). Reverse-phase columns (C18) and mobile phases like acetonitrile/water (with 0.1% formic acid) provide reliable separation. TLC (silica gel, ethyl acetate/hexane) offers rapid qualitative analysis .

Q. What are the best practices for safely handling and storing this compound derivatives?

  • Methodology : Use PPE (gloves, goggles) to avoid skin/eye contact. Store in airtight containers at 2–8°C, away from oxidizing agents. Dispose of waste via approved chemical disposal facilities, following protocols like P319 and P501 (e.g., N-Hydroxy-4-methylbenzenesulfonamide requires neutralization before disposal) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data in structural analysis?

  • Methodology : Validate computational models (e.g., DFT-optimized geometries) with X-ray crystallography. For example, SHELX programs refine crystal structures to resolve discrepancies in bond angles or torsional strain. Cross-validate NMR chemical shifts with computed 13C^{13}C-NMR spectra using software like ACD/Labs .

Q. What methodologies are recommended for optimizing reaction yields in complex sulfonamide syntheses?

  • Methodology : Screen catalysts (e.g., DMAP for acylation) and solvent systems (e.g., DMF for polar intermediates). For instance, adjusting stoichiometry in 4-(3-(5-Chloro-2-methoxybenzamido)propyl)benzenesulfonyl Chloride synthesis improved yields from 37% to 73% by optimizing reaction time and temperature .

Q. How can structure-activity relationship (SAR) studies be designed for pharmacological agents based on this compound?

  • Methodology : Systematically modify substituents (e.g., halogenation at the benzene ring, alkyl chain elongation) and test bioactivity. For example, N-adamantyl derivatives showed enhanced CB2 receptor inverse agonism due to hydrophobic interactions, validated via in vitro binding assays .

Q. What strategies are effective in handling polymorphism during crystallization?

  • Methodology : Use solvent-drop grinding or varying cooling rates to induce polymorphic forms. SHELXL refinement can distinguish between polymorphs by analyzing unit cell parameters and hydrogen-bonding networks. For hygroscopic derivatives, employ inert atmospheres during crystallization .

Q. How can researchers validate the binding modes of sulfonamide derivatives in enzyme inhibition studies?

  • Methodology : Combine molecular docking (e.g., AutoDock Vina) with site-directed mutagenesis. For NLRP3 inflammasome inhibitors, X-ray co-crystallography confirmed sulfonamide interactions with the ATP-binding pocket, supported by KiK_i values .

Q. What are the key considerations when designing metal coordination studies with this compound ligands?

  • Methodology : Adjust pH to deprotonate the sulfonamide group for metal chelation. Use UV-Vis spectroscopy to monitor ligand-to-metal charge transfer. For example, complexes with Cu(II) or Fe(III) showed distinct absorbance shifts at 450–600 nm, correlating with stability constants .

Properties

IUPAC Name

3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-6-3-2-4-7(5-6)11(8,9)10/h2-5H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZINPVISUVPHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172417
Record name m-Toluenesulphonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1899-94-1
Record name 3-Methylbenzenesulfonamide
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URL https://commonchemistry.cas.org/detail?cas_rn=1899-94-1
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Record name m-Toluenesulphonamide
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Record name m-Toluenesulphonamide
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Record name m-toluenesulphonamide
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Record name M-TOLUENESULPHONAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
3-Methylbenzenesulfonamide
N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
3-Methylbenzenesulfonamide
N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
3-Methylbenzenesulfonamide
N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
3-Methylbenzenesulfonamide
N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
3-Methylbenzenesulfonamide
N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
3-Methylbenzenesulfonamide

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